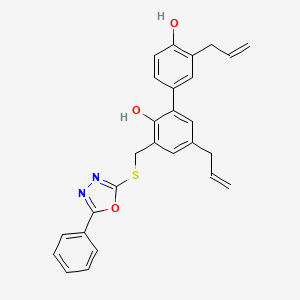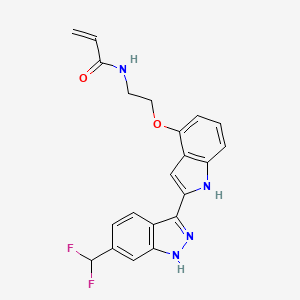
ITK inhibitor 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Interleukin-2-inducible T-cell kinase (ITK) inhibitor 5 is a compound that targets ITK, a member of the TEC family of kinases. ITK plays a crucial role in T-cell receptor signaling, which is essential for T-cell proliferation, cytokine release, and chemotaxis. ITK inhibitors are being explored for their potential in treating various inflammatory and immunological diseases .
Métodos De Preparación
The synthesis of ITK inhibitor 5 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Análisis De Reacciones Químicas
ITK inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
ITK inhibitor 5 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of kinase inhibition and to develop new inhibitors with improved selectivity and potency. In biology, it is used to investigate the role of ITK in T-cell signaling and immune responses. In medicine, this compound is being explored as a potential therapeutic agent for treating autoimmune diseases, inflammatory disorders, and certain types of cancer .
Mecanismo De Acción
The mechanism of action of ITK inhibitor 5 involves binding to the ATP-binding site of ITK, thereby inhibiting its kinase activity. This inhibition disrupts T-cell receptor signaling, leading to reduced T-cell proliferation and cytokine release. The molecular targets and pathways involved include the phospholipase Cγ (PLCγ) signaling cascade and the downstream activation of nuclear factor of activated T-cells (NFAT) and mitogen-activated protein kinases (MAPKs) .
Comparación Con Compuestos Similares
ITK inhibitor 5 is compared with other ITK inhibitors, such as ibrutinib, ONO7790500, and BMS509744. While ibrutinib is a well-known inhibitor with clinical utility, this compound offers unique advantages in terms of selectivity and potency. The comparison highlights the structural differences and the specific binding affinities of these compounds to ITK .
Propiedades
Fórmula molecular |
C21H18F2N4O2 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
N-[2-[[2-[6-(difluoromethyl)-1H-indazol-3-yl]-1H-indol-4-yl]oxy]ethyl]prop-2-enamide |
InChI |
InChI=1S/C21H18F2N4O2/c1-2-19(28)24-8-9-29-18-5-3-4-15-14(18)11-17(25-15)20-13-7-6-12(21(22)23)10-16(13)26-27-20/h2-7,10-11,21,25H,1,8-9H2,(H,24,28)(H,26,27) |
Clave InChI |
OBBVIHVLZBQAGF-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCCOC1=CC=CC2=C1C=C(N2)C3=NNC4=C3C=CC(=C4)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


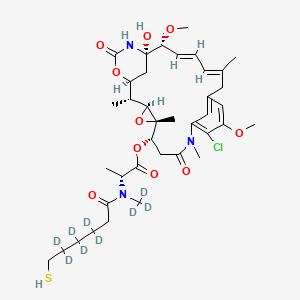
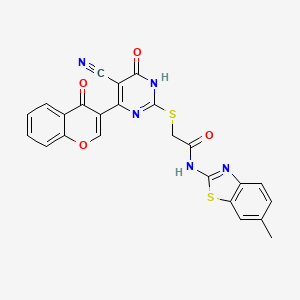
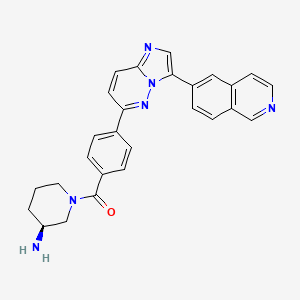
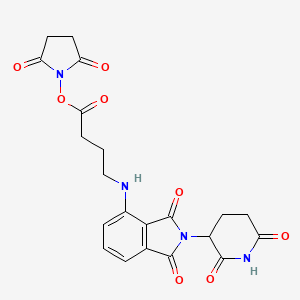
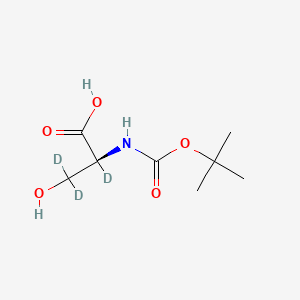
![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl](15N)amino](1,2-13C2)ethanesulfonate](/img/structure/B12409915.png)
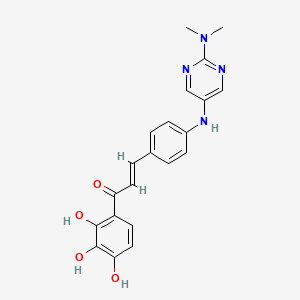
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)
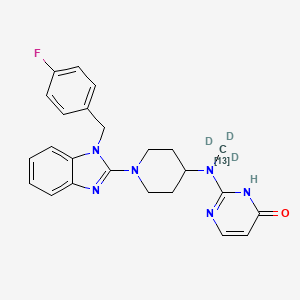
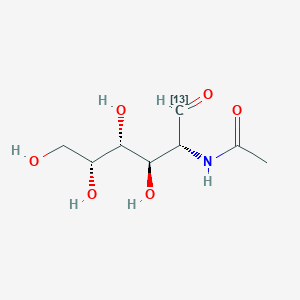
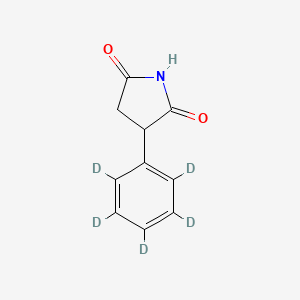
![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
